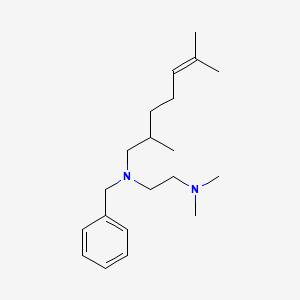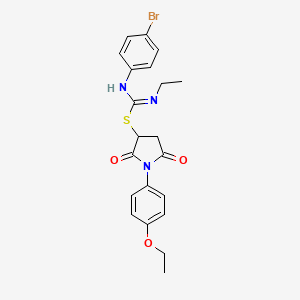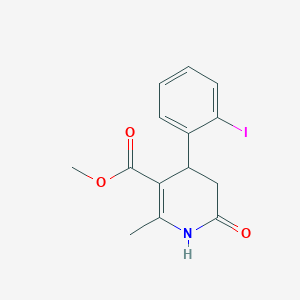![molecular formula C17H27NO B5120381 1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine](/img/structure/B5120381.png)
1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine, also known as TCP, is a synthetic compound that has been used extensively in scientific research. TCP is a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in the regulation of synaptic plasticity and learning and memory processes. The ability of TCP to selectively block the NMDA receptor has made it a valuable tool for investigating the role of this receptor in various physiological and pathological conditions.
作用機序
1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine acts as a competitive antagonist of the NMDA receptor, binding to the receptor's ion channel and blocking the flow of ions through the channel. This results in a reduction in the excitatory neurotransmission mediated by the NMDA receptor. The blockade of the NMDA receptor by 1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine has been shown to have a range of physiological and pathological effects.
Biochemical and Physiological Effects
The blockade of the NMDA receptor by 1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine has been shown to have a range of biochemical and physiological effects. For example, 1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine has been shown to reduce the expression of pro-inflammatory cytokines in the brain, suggesting that it may have anti-inflammatory properties. 1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine has also been shown to reduce the release of glutamate, an excitatory neurotransmitter that plays a key role in the pathogenesis of various neurological disorders.
実験室実験の利点と制限
1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine has several advantages as a research tool. It is a potent and selective antagonist of the NMDA receptor, allowing for the investigation of the specific role of this receptor in various physiological and pathological conditions. However, 1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine also has some limitations. It is a synthetic compound that may have off-target effects, and its use may be associated with toxicity and other adverse effects.
将来の方向性
There are several future directions for research involving 1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine. One area of interest is the role of the NMDA receptor in the pathogenesis of various neurological disorders, and the potential therapeutic applications of NMDA receptor antagonists such as 1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine. Another area of interest is the development of new and improved NMDA receptor antagonists with greater selectivity and fewer adverse effects. Finally, further research is needed to elucidate the mechanisms underlying the effects of 1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine on the NMDA receptor and to identify new targets for the development of novel therapeutics.
合成法
1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine can be synthesized using a multistep process involving the reaction of tricyclo[4.3.1.1~3,8~]undec-7-ene with piperidine and subsequent carbonylation of the resulting product. The synthesis of 1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine has been described in detail in several publications, and various modifications of the procedure have been reported.
科学的研究の応用
1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine has been used extensively in scientific research to investigate the role of the NMDA receptor in various physiological and pathological conditions. For example, 1-(tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)piperidine has been used to study the role of the NMDA receptor in synaptic plasticity, learning and memory, pain perception, and neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
piperidin-1-yl(1-tricyclo[4.3.1.13,8]undecanyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c19-16(18-6-2-1-3-7-18)17-10-13-4-5-14(11-17)9-15(8-13)12-17/h13-15H,1-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSNSBSBYQJEND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C23CC4CCC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperidin-1-yl(1-tricyclo[4.3.1.13,8]undecanyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120300.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide](/img/structure/B5120306.png)
![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5120326.png)
![(2-{[({5-[(2-{[4-(carboxymethyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}-1,3-thiazol-5-yl)acetic acid](/img/structure/B5120327.png)
![1-amino-3-(4-pyridinyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5120334.png)
![1-(3-methoxyphenyl)-4-[1-(2-phenylethyl)-4-piperidinyl]piperazine](/img/structure/B5120335.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5120339.png)

![1-(4-chlorobenzyl)-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5120349.png)


![1-[(2-methoxy-1-naphthyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5120372.png)
![3-butoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5120395.png)
![2-butyl-N-methyl-N-[2-(4-morpholinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5120396.png)